molecular formula C11H14ClNO2 B6135557 2-(2-chlorophenoxy)-N-methylbutanamide

2-(2-chlorophenoxy)-N-methylbutanamide

Cat. No. B6135557
M. Wt: 227.69 g/mol
InChI Key: RYYBBQYQOCVIAB-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-methylbutanamide, also known as Chloroquine, is a synthetic compound that belongs to the class of 4-aminoquinolines. It was initially developed as an antimalarial drug but has since been found to have potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-methylbutanamide involves the inhibition of lysosomal function. 2-(2-chlorophenoxy)-N-methylbutanamide is a weak base that accumulates in acidic compartments such as lysosomes. It inhibits the activity of lysosomal enzymes, leading to the accumulation of undigested material in the lysosomes. 2-(2-chlorophenoxy)-N-methylbutanamide also inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes in the cytoplasm.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-methylbutanamide include the inhibition of autophagy, the inhibition of viral replication, and the induction of apoptosis. 2-(2-chlorophenoxy)-N-methylbutanamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenoxy)-N-methylbutanamide in lab experiments include its ability to inhibit autophagy, viral replication, and induce apoptosis. It is also relatively easy to synthesize and purify. However, 2-(2-chlorophenoxy)-N-methylbutanamide has limitations in that it can be toxic to cells at high concentrations and can interfere with lysosomal function, leading to the accumulation of undigested material in the lysosomes.

Future Directions

There are several future directions for the study of 2-(2-chlorophenoxy)-N-methylbutanamide. One potential direction is the development of new derivatives of 2-(2-chlorophenoxy)-N-methylbutanamide that have improved efficacy and reduced toxicity. Another direction is the study of the role of 2-(2-chlorophenoxy)-N-methylbutanamide in the regulation of immune responses, as it has been found to have anti-inflammatory effects. Additionally, the study of the effect of 2-(2-chlorophenoxy)-N-methylbutanamide on other cellular processes such as apoptosis and cell cycle regulation could provide insights into its potential applications in cancer therapy.
Conclusion
In conclusion, 2-(2-chlorophenoxy)-N-methylbutanamide, also known as 2-(2-chlorophenoxy)-N-methylbutanamide, has potential applications in various scientific research fields. Its ability to inhibit autophagy, viral replication, and induce apoptosis makes it a valuable tool in the study of cellular processes and diseases. However, its limitations in terms of toxicity and interference with lysosomal function must be taken into consideration. Further studies on the development of new derivatives and the role of 2-(2-chlorophenoxy)-N-methylbutanamide in the regulation of immune responses and cancer therapy could provide valuable insights into its potential applications.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-methylbutanamide involves a multistep process. The first step involves the reaction of 2-chlorophenol with thionyl chloride to form 2-chlorophenyl chloride. The 2-chlorophenyl chloride is then reacted with N-methylbutanamine to obtain 2-(2-chlorophenoxy)-N-methylbutanamide. The final product is then purified using recrystallization or column chromatography.

Scientific Research Applications

2-(2-chlorophenoxy)-N-methylbutanamide has been found to have potential applications in various scientific research fields. It has been used as a tool in the study of autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components. 2-(2-chlorophenoxy)-N-methylbutanamide has been found to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes in the cytoplasm.
2-(2-chlorophenoxy)-N-methylbutanamide has also been used in the study of viral infections such as HIV, Zika, and Ebola. It has been found to inhibit the replication of these viruses by interfering with the acidification of endosomes, which is necessary for viral entry into host cells. Additionally, 2-(2-chlorophenoxy)-N-methylbutanamide has been used in the study of cancer, where it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-9(11(14)13-2)15-10-7-5-4-6-8(10)12/h4-7,9H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYBBQYQOCVIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-methylbutanamide

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